![molecular formula C8H6O4 B2511831 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde CAS No. 154392-17-3](/img/structure/B2511831.png)
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, also known as 1,3-Benzodioxole-4-carboxaldehyde, is a synthetic organic compound with the molecular formula C8H6O4 . It is a member of benzodioxoles and an arenecarbaldehyde .
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde can be achieved from 5-(methoxymethoxy)-2h-1,3-benzodioxole-4-carbaldehyde . More detailed synthesis methods and procedures might be found in specific chemical literature or patents.
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .
Physical And Chemical Properties Analysis
The predicted physical and chemical properties of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde include a boiling point of 296.8±40.0 °C, a density of 1.500±0.06 g/cm3, and a pKa of 8.30±0.20 .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde and its derivatives has been a subject of interest in various studies. For example, Li Zhang, Songqing Wang, and Xuan Yu (2007) synthesized a compound closely related to 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, exploring its structural properties (Li Zhang, Songqing Wang, & Xuan Yu, 2007).
Potential in Medicinal Chemistry
- The compound and its analogs have been investigated for their potential in medicinal chemistry. For instance, Sayanti Gupta et al. (2016) explored eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, DNA binding, and antibacterial properties (Sayanti Gupta et al., 2016).
Applications in Organic Synthesis
- The compound has been used in various organic synthesis processes. For example, the synthesis of novel herbicides like Pyribenzoxim involves the use of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives, as described by Chen Huan-you (2011) (Chen Huan-you, 2011).
Photopolymerization Initiators
- The derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde have been explored as photopolymerization initiators. Volkan Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone to examine its efficiency as a photoinitiator for free radical polymerization (Volkan Kumbaraci et al., 2012).
Chemosensors
- Additionally, 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives have been used to create chemosensors. A. D. Dubonosov et al. (2008) synthesized crown-containing arylimines from derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde to study their complexing properties with metal ions, indicating their potential as fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Future Directions
Mechanism of Action
Target of Action
This compound is structurally related to other aromatic aldehydes , and it’s likely that it interacts with similar biological targets
Mode of Action
As an aldehyde, it can undergo various reactions such as the formation of oximes and hydrazones . It can also participate in nucleophilic substitution reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given its structural similarity to other aromatic aldehydes , it may influence similar biochemical pathways.
Result of Action
Given its structural similarity to other aromatic aldehydes , it may have similar effects.
properties
IUPAC Name |
5-hydroxy-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYWXYZYYRXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde |
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